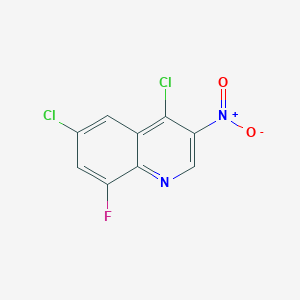
4,6-Dichloro-8-fluoro-3-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4,6-Dichloro-8-fluoro-3-nitroquinoline involves several steps, typically starting with the functionalization of the quinoline ring. Common synthetic routes include:
Cyclization and Cycloaddition Reactions: These reactions are used to form the quinoline ring system, often involving the use of halogenated precursors.
Nucleophilic Substitution: Fluorine atoms can be introduced through nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the quinoline ring.
Direct Fluorination: This method involves the direct introduction of fluorine atoms into the quinoline ring using fluorinating agents.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
4,6-Dichloro-8-fluoro-3-nitroquinoline undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrogen gas, catalysts, and nucleophiles such as amines and thiols. Major products formed from these reactions include aminoquinolines and other substituted quinoline derivatives .
Scientific Research Applications
4,6-Dichloro-8-fluoro-3-nitroquinoline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-8-fluoro-3-nitroquinoline involves its interaction with specific molecular targets and pathways. The compound’s fluorine and chlorine atoms enhance its ability to bind to enzymes and other proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antibacterial and antineoplastic activities .
Comparison with Similar Compounds
4,6-Dichloro-8-fluoro-3-nitroquinoline can be compared with other fluorinated quinolines, such as:
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial properties.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine.
The uniqueness of this compound lies in its specific combination of chlorine, fluorine, and nitro groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H3Cl2FN2O2 |
|---|---|
Molecular Weight |
261.03 g/mol |
IUPAC Name |
4,6-dichloro-8-fluoro-3-nitroquinoline |
InChI |
InChI=1S/C9H3Cl2FN2O2/c10-4-1-5-8(11)7(14(15)16)3-13-9(5)6(12)2-4/h1-3H |
InChI Key |
GSWLNNAMXJEINS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=NC=C(C(=C21)Cl)[N+](=O)[O-])F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


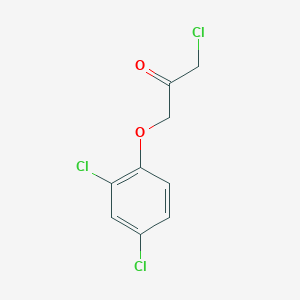
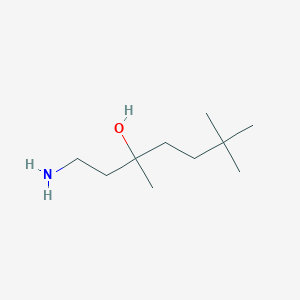
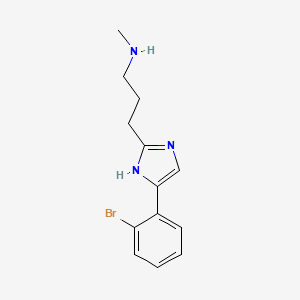
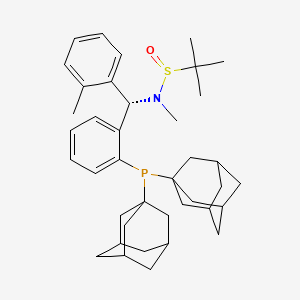
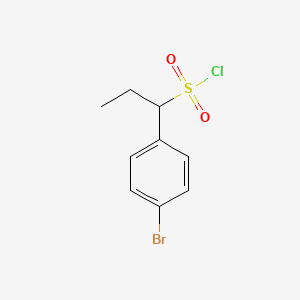
![5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine](/img/structure/B13642935.png)
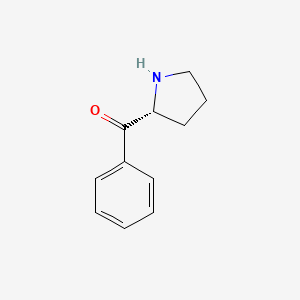
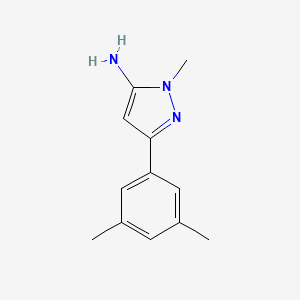
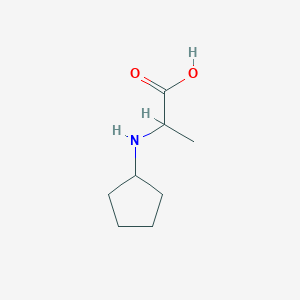
![(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-yl)methanamine](/img/structure/B13642973.png)
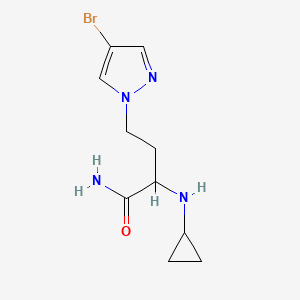

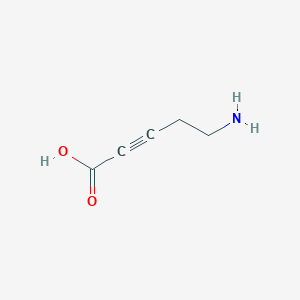
![3-(6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B13642995.png)
